molecular formula C17H17N5O4 B6537235 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172042-93-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537235
CAS No.: 1172042-93-1
M. Wt: 355.3 g/mol
InChI Key: TZBYNTCLQVGYRN-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1,3,4-oxadiazole ring, which is further connected to a 1-ethyl-3-methylpyrazole-5-carboxamide group.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-22-12(8-10(2)21-22)15(23)18-17-20-19-16(26-17)11-4-5-13-14(9-11)25-7-6-24-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBYNTCLQVGYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound with notable biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles, including a 1,3,4-oxadiazole and a pyrazole ring. The molecular formula is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, and it exhibits a variety of potential interactions with biological targets due to its diverse functional groups.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can effectively inhibit the growth of various bacterial strains. In particular:

  • Dhumal et al. (2016) reported that certain 1,3,4-oxadiazole derivatives demonstrated strong antitubercular activity against Mycobacterium bovis BCG .
  • Desai et al. (2016) found that specific oxadiazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli, with some compounds showing comparable efficacy to gentamicin .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies:

  • A study published in MDPI indicated that benzimidazole and oxadiazole derivatives showed significant antiproliferative effects against lung cancer cell lines (A549 and NCI-H358) with IC50 values in the micromolar range .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation:

  • Inhibition of Enoyl Reductase : Similar compounds have been shown to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid synthesis in bacteria .
  • Targeting Cancer Cell Pathways : The interaction with specific cellular pathways involved in cancer cell survival and proliferation has been suggested as a mechanism for the antiproliferative effects observed in vitro .

Case Studies and Research Findings

StudyCompoundActivityTarget
Dhumal et al. (2016)1,3,4-Oxadiazole DerivativesAntitubercularMycobacterium bovis BCG
Desai et al. (2016)Pyridine-based OxadiazolesAntimicrobialS. aureus, E. coli
MDPI Study (2021)Benzimidazole/Oxadiazole DerivativesAnticancerA549 and NCI-H358

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Molecular Formula Biological Activity/Application Key Structural Differences Source
Target Compound : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide Benzodioxin + oxadiazole + pyrazole Not explicitly stated (estimated: C₁₈H₁₈N₄O₄) Not reported in evidence Reference compound for comparison
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 1170099-78-1) Benzodioxin + thiazole + pyrazole C₁₈H₁₈N₄O₃S Not reported Thiazole replaces oxadiazole; pyrazole substituents differ (5-methyl vs. 3-methyl)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-74-4) Benzodioxin + oxadiazole + pyrazole C₁₆H₁₅N₅O₄ Not reported Pyrazole substituents: 1,5-dimethyl vs. 1-ethyl-3-methyl
D4476 : 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene Benzodioxin + imidazole + pyridine C₂₃H₁₈N₄O₂ Inhibits Treg/Th2 differentiation; anti-tuberculosis Imidazole core instead of oxadiazole; pyridine substituent
AstraZeneca Compound 1 : N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide Benzodioxin + indazole + benzamide C₃₄H₃₃F₂N₅O₆ Glucocorticoid receptor tracer Indazole and benzamide substituents; fluorinated side chain
Patent Compound XIV : 3-(5-{[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl}-N-[(3R)-tetrahydrofuran-3-yl]benzamide Benzodioxin + indazole + tetrahydrofuran C₃₃H₃₂F₂N₆O₆ Synthetic intermediate for receptor-targeted therapies Indazole core; tetrahydrofuran substituent

Key Observations :

Structural Variations :

  • Heterocyclic Core : The target compound’s oxadiazole distinguishes it from thiazole (CAS 1170099-78-1) or imidazole (D4476) analogs.
  • Substituents : Ethyl and methyl groups on the pyrazole (target) vs. dimethyl (CAS 1013785-74-4) or fluorinated side chains (AstraZeneca Compound 1).

Biological Relevance: D4476 demonstrates immunomodulatory effects via T-cell inhibition, while AstraZeneca’s compound targets glucocorticoid receptors. These activities highlight the impact of core structure modifications on pharmacological profiles.

Research Findings and Data Gaps

  • Pharmacokinetics: No data on the target compound’s solubility, bioavailability, or metabolism are available in the evidence.
  • Synthetic Challenges : The oxadiazole-pyrazole junction may pose regioselectivity issues during synthesis, a common hurdle in multi-heterocyclic systems.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of 1,3,4-oxadiazole precursors and coupling with substituted pyrazole moieties. Optimization can be achieved via Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce trial-and-error approaches by systematically evaluating reaction parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing optimal conditions . Post-synthesis, purification via column chromatography or recrystallization ensures purity (>95%), validated by HPLC .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and confirms benzodioxin, oxadiazole, and pyrazole ring systems.
  • Infrared Spectroscopy (IR): Validates functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry for crystalline derivatives .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize in vitro assays targeting receptors/enzymes structurally aligned with its heterocyclic motifs (e.g., kinase inhibition for oxadiazole derivatives). Use dose-response curves (IC50/EC50 determination) and include positive controls (e.g., staurosporine for kinases). For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293, HeLa) with triplicate replicates to ensure statistical significance .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Simulate binding affinities to target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina. Focus on substituent interactions (e.g., benzodioxin’s lipophilicity for membrane penetration).
  • QSAR Studies: Build regression models linking structural descriptors (e.g., logP, polar surface area) to activity data. Validate with leave-one-out cross-validation .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent binding modes .

Q. What experimental strategies resolve discrepancies between computational predictions and observed synthetic yields?

Methodological Answer:

  • Sensitivity Analysis: Re-examine computational parameters (e.g., solvent effects, implicit vs. explicit solvation models).
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect transient intermediates not predicted in silico.
  • Hybrid Workflows: Integrate computational screening with high-throughput experimentation (HTE) to validate top candidates .

Q. How can researchers establish structure-activity relationships (SAR) for the benzodioxin and oxadiazole moieties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute benzodioxin with dihydrofurans or indanes to assess π-π stacking contributions.
  • Regioselective Modifications: Synthesize analogs with methyl/fluoro groups at oxadiazole positions to probe steric/electronic effects.
  • Enzymatic Assays: Compare inhibition potencies across analogs to map pharmacophore requirements .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS.
  • Metabolic Stability: Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Calculate intrinsic clearance (CLint) .
  • Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Data Analysis and Contradiction Management

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

Methodological Answer:

  • Assay Validation: Cross-check with orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
  • Statistical Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers.
  • Target Engagement Studies: Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What statistical approaches are recommended for optimizing reaction conditions when scaling up synthesis?

Methodological Answer: Apply Response Surface Methodology (RSM) to model nonlinear relationships between variables (e.g., temperature, stirring rate) and yield. Central composite designs (CCD) identify optimal conditions while minimizing resource use. Validate robustness with three consecutive batches under identical parameters .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of intermediates during synthesis?

Methodological Answer:

  • Hazard Assessment: Review SDS for intermediates (e.g., nitro-substituted precursors may be explosive).
  • Engineering Controls: Use fume hoods for volatile reagents (e.g., thionyl chloride).
  • Waste Management: Neutralize acidic/basic byproducts before disposal, adhering to institutional EH&S guidelines .

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